Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride

Description

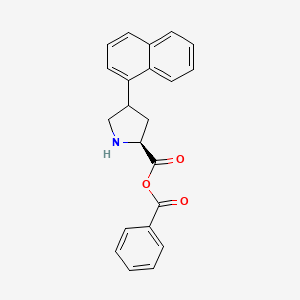

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is a heterocyclic compound featuring a pyrrolidine ring fused with a naphthalene moiety and an anhydride functional group. The (2S) stereochemistry indicates a chiral center at the second carbon of the pyrrolidine ring, which influences its reactivity and biological interactions. This compound is likely synthesized via cyclization or anhydride formation from a carboxylic acid precursor, analogous to methods described for related pyrrolidine derivatives (e.g., using TFA-mediated deprotection or coupling agents like EDC/HOBt) .

Properties

Molecular Formula |

C22H19NO3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

benzoyl (2S)-4-naphthalen-1-ylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C22H19NO3/c24-21(16-8-2-1-3-9-16)26-22(25)20-13-17(14-23-20)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20,23H,13-14H2/t17?,20-/m0/s1 |

InChI Key |

SMJYVWDDCNXESY-OZBJMMHXSA-N |

Isomeric SMILES |

C1[C@H](NCC1C2=CC=CC3=CC=CC=C32)C(=O)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(CNC1C(=O)OC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with naphthalene and pyrrolidine under specific conditions. One common method involves the use of mixed anhydrides or acid chlorides to facilitate the formation of the desired anhydride compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially changing its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism can vary based on the compound’s specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations :

Physicochemical Properties

Hypothetical properties based on structural analogs:

Notes:

Biological Activity

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride, with the CAS number 676578-73-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H19NO3

- Molecular Weight : 345.39 g/mol

- Purity : ≥ 98%

This compound features a pyrrolidine core substituted with a naphthalene moiety and a benzoic acid derivative, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in signaling pathways, particularly those related to cancer progression and inflammation.

Biological Activities

-

Antitumor Activity

- Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- A study highlighted the compound's ability to reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

-

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

- In vitro studies have shown that treatment with this compound leads to decreased levels of TNF-alpha and IL-6 in cultured cells .

- Neuroprotective Properties

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer models, with IC50 values ranging from 5 to 20 µM.

Case Study 2: Inflammatory Response

A murine model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Mice treated with this compound showed reduced joint swelling and lower levels of inflammatory markers compared to controls.

Research Findings Summary Table

Q & A

Basic: What are the recommended methods for synthesizing Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride?

Methodological Answer:

Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with benzoic anhydride under controlled conditions. Key steps include:

- Enantioselective acylation : Use chiral thiourea anion receptors with benzoic anhydride derivatives to achieve stereochemical control, as demonstrated in enantioselective amine acylation protocols .

- Oxidative coupling : Employ H₂O₂ in ethanol for oxidizing intermediates, ensuring high purity (≥95%) as validated by ¹H-NMR .

- Purification : Chromatography (e.g., silica gel) or recrystallization from polar aprotic solvents to isolate the anhydride.

Advanced: How can enantiomeric purity be rigorously assessed for this compound?

Methodological Answer:

Advanced techniques include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients to resolve enantiomers. Compare retention times with standards .

- NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) via ¹H/¹³C NMR to confirm stereochemistry .

- LC-HRMS : Validate molecular integrity with high-resolution mass spectrometry (e.g., [M+H]⁺ = 453.1848, observed deviation ≤1 ppm) .

Basic: What safety protocols are critical when handling this anhydride in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .

- Ventilation : Operate in fume hoods with local exhaust systems to avoid inhalation of vapors or aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 98 K to minimize thermal motion artifacts. Target a resolution ≤0.8 Å .

- Refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like ADPs and hydrogen bonding networks. Acceptable R-factors: R₁ ≤ 0.05, wR₂ ≤ 0.15 .

Advanced: What computational strategies predict the reactivity of this anhydride in nucleophilic acyl substitution?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) and identify regioselectivity trends .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs .

- Solvent effects : Apply COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to assign peaks, focusing on pyrrolidine ring protons (δ = 3.0–4.5 ppm) and naphthyl aromatic signals (δ = 7.2–8.5 ppm) .

- FT-IR : Confirm anhydride C=O stretches at 1750–1820 cm⁻¹ and absence of -OH bands (3200–3600 cm⁻¹) .

- LC-MS : Monitor purity with C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid) and ESI+ ionization .

Advanced: How does steric hindrance from the naphthalen-1-yl group influence reaction pathways?

Methodological Answer:

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., phenyl vs. naphthyl) using stopped-flow UV-Vis spectroscopy .

- X-ray crystallography : Analyze bond angles (e.g., C-N-C) to quantify steric strain .

- Molecular dynamics : Simulate transition states to visualize steric clashes in nucleophilic attack .

Basic: What are the stability considerations for this anhydride under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.